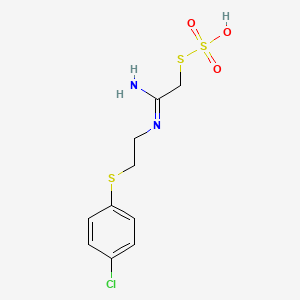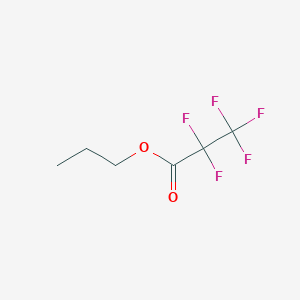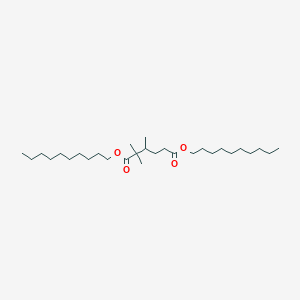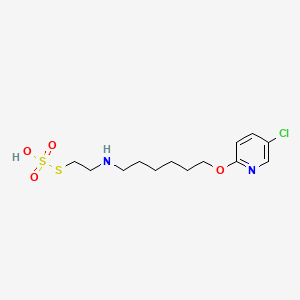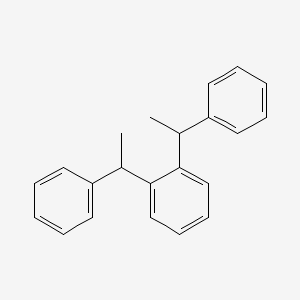
Benzene, bis(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, bis(1-phenylethyl)- typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, bis(1-phenylethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, bis(1-phenylethyl)- can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogen carriers as catalysts.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid or oleum is employed.
Halogenation: Halogen carriers like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are used.
Major Products Formed:
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Applications De Recherche Scientifique
Benzene, bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, bis(1-phenylethyl)- in chemical reactions involves the delocalization of π-electrons in the benzene rings, which makes it susceptible to electrophilic attack. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Biphenyl: Consists of two benzene rings connected by a single bond.
Diphenylmethane: Contains two benzene rings connected by a methylene group.
1,2-Diphenylethane: Similar structure but with an ethane linkage between the benzene rings.
Uniqueness: Benzene, bis(1-phenylethyl)- is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
52006-30-1 |
|---|---|
Formule moléculaire |
C22H22 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,2-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22(21)18(2)20-13-7-4-8-14-20/h3-18H,1-2H3 |
Clé InChI |
GCIQESPPEOOJTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)

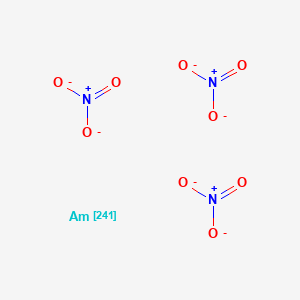
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)


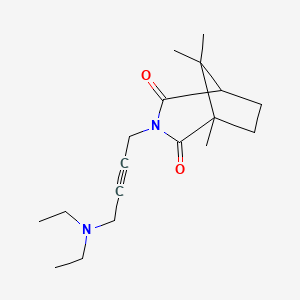
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)

